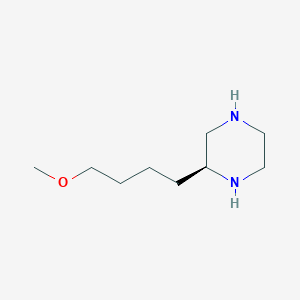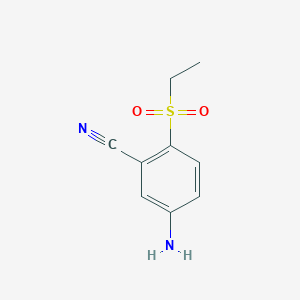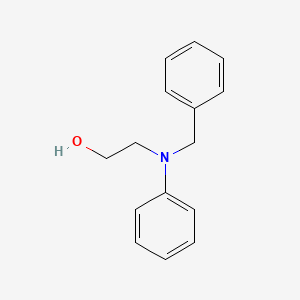
2-(N-benzylanilino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzylanilino)ethanol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further connected to an ethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-benzylanilino)ethanol typically involves the reaction of benzylamine with aniline in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact and cost of production.
Chemical Reactions Analysis
Types of Reactions: 2-(N-benzylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are often employed.
Major Products:
Oxidation: Formation of benzylideneaniline derivatives.
Reduction: Formation of benzylaniline derivatives.
Substitution: Formation of various substituted benzylaniline derivatives.
Scientific Research Applications
2-(N-benzylanilino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-benzylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(N-ethylanilino)ethanol: Similar structure but with an ethyl group instead of a benzyl group.
2-(N-methylanilino)ethanol: Similar structure but with a methyl group instead of a benzyl group.
N-(2-hydroxyethyl)aniline: Similar structure but without the benzyl group.
Uniqueness: 2-(N-benzylanilino)ethanol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethanol |
InChI |
InChI=1S/C15H17NO/c17-12-11-16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
InChI Key |
VMIORCIXXWGAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


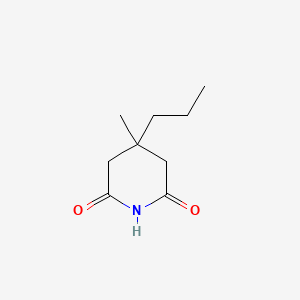
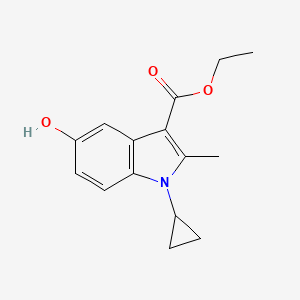
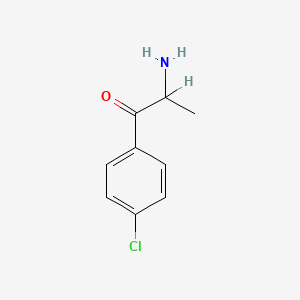
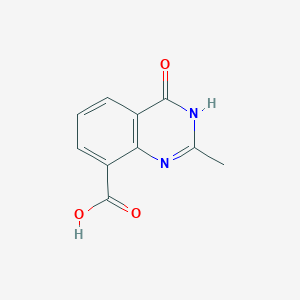
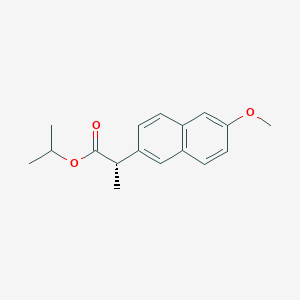
![5-acetyl-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8736246.png)
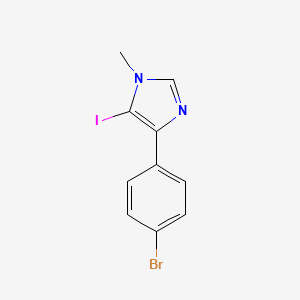


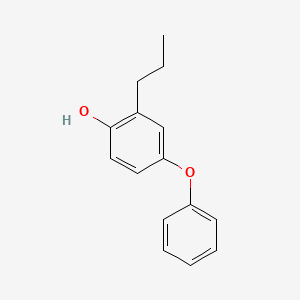

![octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one](/img/structure/B8736278.png)
